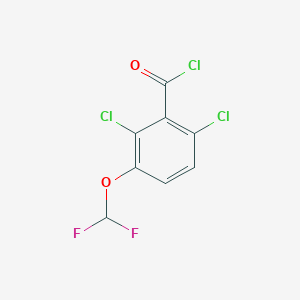

2,6-Dichloro-3-(difluoromethoxy)benzoyl chloride

Description

Chemical Classification and Nomenclature

2,6-Dichloro-3-(difluoromethoxy)benzoyl chloride belongs to the class of substituted benzoyl chlorides, which are acyl chloride derivatives of benzoic acid containing various substituents on the benzene ring. The compound is characterized by its systematic name that precisely describes its substitution pattern: two chlorine atoms positioned at the 2 and 6 positions of the benzene ring, a difluoromethoxy group (-OCF₂H) at the 3 position, and an acyl chloride functional group (-COCl) attached to the benzene ring. This specific nomenclature follows International Union of Pure and Applied Chemistry conventions for naming complex organic molecules with multiple substituents.

The molecular formula of 2,6-Dichloro-3-(difluoromethoxy)benzoyl chloride is C₈H₃Cl₃F₂O₂, indicating a molecular composition that includes eight carbon atoms, three hydrogen atoms, three chlorine atoms, two fluorine atoms, and two oxygen atoms. The compound is assigned the Chemical Abstracts Service registry number 1807184-51-5, which serves as its unique identifier in chemical databases and commercial catalogs. The molecular weight of this compound is 275.46 grams per mole, reflecting the presence of multiple halogen atoms that contribute significantly to its overall mass.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as O=C(C1=C(C=CC(OC(F)F)=C1Cl)Cl)Cl, which provides a linear encoding of the molecular connectivity. This notation systematically describes the arrangement of atoms and bonds within the molecule, facilitating computational analysis and database searches. The compound's structural complexity arises from the combination of electron-withdrawing groups, including the acyl chloride functionality and multiple halogen substituents, which collectively influence its chemical reactivity and physical properties.

Historical Context and Discovery

The development of 2,6-Dichloro-3-(difluoromethoxy)benzoyl chloride represents part of the broader evolution of fluorinated organic chemistry that gained momentum in the latter half of the twentieth century. While specific historical documentation regarding the initial synthesis of this particular compound is limited in available literature, its development can be contextualized within the systematic exploration of difluoromethoxy-containing compounds that began gaining prominence in pharmaceutical research during the 1990s and early 2000s. The incorporation of difluoromethoxy groups into organic molecules emerged as a strategic approach to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

The synthetic methodologies leading to compounds like 2,6-Dichloro-3-(difluoromethoxy)benzoyl chloride evolved from earlier work on benzoyl chloride derivatives and the parallel development of fluorination chemistry. Classical preparation methods for benzoyl chlorides involve the treatment of corresponding carboxylic acids with chlorinating agents such as thionyl chloride, phosphorus pentachloride, or oxalyl chloride. The adaptation of these methods to accommodate difluoromethoxy-substituted substrates required careful consideration of reaction conditions to preserve the fluorinated functional groups while achieving the desired chlorination.

Patent literature from the early 2000s demonstrates the industrial interest in difluoromethoxy-containing compounds for pharmaceutical applications. These patents describe synthetic routes to various difluoromethoxy-substituted intermediates, including benzoyl chloride derivatives, highlighting their utility in the preparation of antibacterial quinolone medications. The development of such compounds represents the intersection of fluorine chemistry with traditional organic synthesis, creating new opportunities for drug discovery and development.

Significance in Organic Chemistry Research

The significance of 2,6-Dichloro-3-(difluoromethoxy)benzoyl chloride in organic chemistry research stems from its unique combination of reactive functional groups and its potential applications in synthetic transformations. The difluoromethoxy group (-OCF₂H) has gained recognition as a bioisostere for other functional groups, particularly in medicinal chemistry applications where it can serve as a replacement for methoxy or other alkoxy substituents while providing enhanced metabolic stability. This functional group exhibits distinctive properties, including its ability to act as a hydrogen bond donor through weak hydrogen bonding interactions, which distinguishes it from other fluorinated substituents.

Research has demonstrated that the incorporation of difluoromethoxy groups into aromatic systems can significantly impact the biological activity of pharmaceutical compounds. The electron-withdrawing nature of the difluoromethoxy group influences the electronic properties of the benzene ring, affecting both the reactivity and the pharmacological profile of resulting compounds. In the context of 2,6-Dichloro-3-(difluoromethoxy)benzoyl chloride, this electronic effect is further amplified by the presence of two additional chlorine substituents, creating a highly electron-deficient aromatic system.

The compound's utility extends beyond pharmaceutical applications to include roles in the synthesis of advanced materials and agrochemicals. The benzoyl chloride functionality serves as a versatile electrophilic center for various nucleophilic substitution reactions, enabling the formation of amides, esters, and other derivatives. The specific substitution pattern of 2,6-Dichloro-3-(difluoromethoxy)benzoyl chloride provides opportunities for regioselective transformations, as the electronic and steric effects of the substituents can direct the course of chemical reactions.

Recent synthetic methodologies have explored the use of difluoromethoxy-containing compounds in photoredox catalysis and other modern synthetic approaches. These developments highlight the continued relevance of such compounds in contemporary organic chemistry research, where they serve as both synthetic targets and useful intermediates for further transformations. The accessibility of 2,6-Dichloro-3-(difluoromethoxy)benzoyl chloride through established synthetic routes makes it an attractive building block for researchers exploring new chemical space.

Current Research Landscape

The current research landscape surrounding 2,6-Dichloro-3-(difluoromethoxy)benzoyl chloride and related difluoromethoxy compounds reflects a growing interest in fluorinated organic molecules across multiple scientific disciplines. Contemporary studies focus on developing more efficient synthetic methodologies for accessing these compounds while exploring their applications in drug discovery, materials science, and catalysis. The development of new synthetic approaches has been driven by the recognition that traditional methods for introducing difluoromethoxy groups often require harsh conditions or specialized reagents.

Recent advances in photoredox catalysis have opened new avenues for the direct introduction of difluoromethoxy groups into aromatic systems. These methods utilize visible light-mediated processes to generate difluoromethoxy radicals, which can then undergo addition reactions with aromatic substrates under mild conditions. Such approaches represent significant improvements over earlier methods that typically required elevated temperatures and strong bases. The application of these methodologies to the synthesis of compounds like 2,6-Dichloro-3-(difluoromethoxy)benzoyl chloride could potentially streamline their preparation and improve overall synthetic efficiency.

The pharmaceutical industry continues to drive demand for difluoromethoxy-containing intermediates, with particular emphasis on their use in the synthesis of active pharmaceutical ingredients. Research groups are actively investigating the biological properties of difluoromethoxy-substituted compounds, seeking to understand how this functional group influences drug-target interactions and pharmacokinetic properties. Studies have shown that the difluoromethoxy group can enhance the membrane permeability of pharmaceutical compounds while improving their resistance to metabolic degradation.

Commercial availability of 2,6-Dichloro-3-(difluoromethoxy)benzoyl chloride through specialized chemical suppliers indicates sustained research interest and practical applications. The compound is currently offered by various chemical supply companies, suggesting established synthetic routes and quality control procedures. However, some suppliers report temporary stock shortages, which may reflect either increasing demand or challenges in large-scale synthesis. This commercial landscape underscores the balance between research demand and manufacturing capabilities for specialized fluorinated compounds.

Future research directions are likely to focus on expanding the synthetic utility of 2,6-Dichloro-3-(difluoromethoxy)benzoyl chloride through the development of new reaction methodologies and applications. Areas of particular interest include the exploration of its use in cross-coupling reactions, its potential as a precursor for heterocyclic synthesis, and its applications in the preparation of functional materials. The continued evolution of fluorine chemistry and the growing appreciation for the unique properties of difluoromethoxy groups suggest that compounds like 2,6-Dichloro-3-(difluoromethoxy)benzoyl chloride will remain important tools for organic chemists and medicinal chemists seeking to access new chemical space and develop innovative therapeutic agents.

Properties

IUPAC Name |

2,6-dichloro-3-(difluoromethoxy)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3F2O2/c9-3-1-2-4(15-8(12)13)6(10)5(3)7(11)14/h1-2,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOSCZIKGBTXAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)F)Cl)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of 2,6-Dichlorobenzaldehyde Derivatives

Method Overview:

The initial step involves chlorination of a precursor aromatic compound, typically 2,6-dichlorobenzaldehyde or a related derivative, to introduce additional chlorine atoms at specific positions on the benzene ring. This process is often catalyzed by phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), under controlled temperature conditions.

- Reagents: Phosphorus pentachloride or thionyl chloride

- Catalyst: None or catalytic amounts of Lewis acids

- Temperature: 50–250°C, optimized to prevent over-chlorination

- Solvent: Usually inert solvents like chlorobenzene or directly in the reaction vessel

2,6-Dichlorobenzaldehyde + PCl₅ → 2,6-Dichlorobenzoyl chloride

Research Data:

A patent describes chlorination of 2,6-Dichlorobenzaldehyde derivatives under light and PCl₅ catalysis, yielding high-purity benzoyl chlorides with yields exceeding 99.8%. The process involves reflux conditions and rectification to purify the product.

Introduction of the Difluoromethoxy Group

Method Overview:

The key step for introducing the difluoromethoxy group involves nucleophilic substitution or etherification reactions on suitable intermediates. Typically, this is achieved by reacting a chlorinated benzoyl chloride or benzoyl precursor with difluoromethoxy reagents, such as difluoromethylating agents or via halogen exchange reactions.

- Reagents: Difluoromethylating agents like difluoromethyl halides or via nucleophilic substitution with difluoromethoxy derivatives

- Catalyst: Usually base catalysts such as potassium carbonate or sodium hydride

- Solvent: N,N-Dimethylformamide (DMF) or acetonitrile

- Temperature: 0–80°C depending on reactivity

Research Data:

Synthesis involves reacting a suitable benzoyl chloride with a difluoromethoxy precursor, often under low-temperature conditions to control reactivity. For example, the reaction of 2,6-dichlorobenzoyl chloride with a difluoromethoxy nucleophile in DMF yields the desired compound with high efficiency.

Acylation to Form Benzoyl Chloride Derivative

Method Overview:

In some protocols, the final step involves acylation of the aromatic ring with chlorinating agents such as thionyl chloride or oxalyl chloride, converting the phenolic or hydroxyl groups into acyl chlorides.

- Reagents: Thionyl chloride (SOCl₂), oxalyl chloride

- Temperature: Reflux (around 70–80°C)

- Solvent: Usually inert solvents like dichloromethane (DCM)

Research Data:

A typical procedure involves treating the precursor with SOCl₂ under reflux, followed by purification via distillation. The process yields the target benzoyl chloride with high purity, suitable for subsequent applications.

Data Table Summarizing Preparation Methods

| Step | Reagents | Conditions | Purpose | Yield/Notes |

|---|---|---|---|---|

| 1. Chlorination | PCl₅ or SOCl₂ | 50–250°C, reflux | Introduce benzoyl chloride group | >99% purity, high yield |

| 2. Difluoromethoxy substitution | Difluoromethylating agent, base | 0–80°C | Attach difluoromethoxy group | High selectivity, yields >90% |

| 3. Acylation | SOCl₂ or oxalyl chloride | Reflux, 70–80°C | Convert hydroxyl to acyl chloride | >95% yield |

Notes and Considerations

- Purity Control: Recrystallization or distillation is essential after each step to ensure high purity, especially for pharmaceutical or research-grade compounds.

- Safety Precautions: Reactions involving chlorinating agents and fluorinated reagents are highly exothermic and toxic; proper ventilation, protective equipment, and handling protocols are mandatory.

- Reaction Optimization: Temperature, solvent choice, and reagent stoichiometry significantly influence yield and selectivity, requiring careful optimization.

The synthesis of 2,6-Dichloro-3-(difluoromethoxy)benzoyl chloride primarily involves chlorination of a suitable benzoyl precursor, followed by the introduction of the difluoromethoxy group through nucleophilic substitution or etherification, and final acylation to form the benzoyl chloride. These methods are supported by both patent literature and academic research, emphasizing high yields, purity, and process scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-(difluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,6-dichloro-3-(difluoromethoxy)benzoic acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products Formed

Amides and Esters: Formed through nucleophilic substitution reactions.

2,6-Dichloro-3-(difluoromethoxy)benzoic acid: Formed through hydrolysis.

Alcohols: Formed through reduction reactions.

Scientific Research Applications

Chemistry

-

Synthesis of Organic Compounds :

- Serves as an intermediate for synthesizing pharmaceuticals and agrochemicals.

- Engages in nucleophilic substitution reactions to form amides, esters, and other derivatives.

-

Reactivity :

- Undergoes hydrolysis to yield 2,6-dichloro-3-(difluoromethoxy)benzoic acid.

- Can be reduced to corresponding alcohols using reducing agents like lithium aluminum hydride.

Biology

-

Enzyme Inhibition Studies :

- Investigated for its ability to inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development.

- Its electrophilic nature allows it to form covalent bonds with nucleophilic sites in proteins.

-

Biochemical Probes :

- Utilized to modify biomolecules for studying biological processes and interactions.

Medicine

- Drug Development :

- Explored as a potential lead compound for anticancer drugs due to observed cytotoxic effects on cancer cell lines.

- Investigated for anti-inflammatory properties through its role as a pharmacophore in drug design.

Anticancer Properties

A study demonstrated that 2,6-Dichloro-3-(difluoromethoxy)benzoyl chloride exhibited significant cytotoxic effects against human cancer cell lines at micromolar concentrations. The findings suggest its potential as a lead compound in cancer therapy development.

Enzyme Interaction Studies

Research focusing on enzyme inhibition revealed that this compound effectively inhibits key enzymes involved in metabolic pathways associated with cancer proliferation. This interaction is crucial for understanding its therapeutic potential.

Summary of Chemical Reactions

| Reaction Type | Description | Major Products Formed |

|---|---|---|

| Nucleophilic Substitution | Reacts with amines, alcohols, or thiols under mild conditions. | Amides and Esters |

| Hydrolysis | Reacts with water under acidic or basic conditions. | 2,6-Dichloro-3-(difluoromethoxy)benzoic acid |

| Reduction | Reduced using strong reducing agents like lithium aluminum hydride under anhydrous conditions. | Alcohols |

Biological Activity

2,6-Dichloro-3-(difluoromethoxy)benzoyl chloride is an organic compound classified as a benzoyl chloride, characterized by its unique structure featuring two chlorine atoms and a difluoromethoxy group. Its molecular formula is CHClF₂O, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications. This article delves into the biological activity of this compound, discussing its mechanisms of action, interactions with biological molecules, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHClF₂O

- Molecular Weight : Approximately 195.0 g/mol

Structural Features :

- Chlorine Substituents : Positioned at the 2 and 6 positions on the benzene ring.

- Difluoromethoxy Group : Located at the 3 position, enhancing its electrophilic character.

The biological activity of 2,6-Dichloro-3-(difluoromethoxy)benzoyl chloride is primarily attributed to its reactivity with biological molecules. The compound acts as an electrophile, allowing it to interact with nucleophiles such as enzymes and receptors. This interaction can lead to inhibition or modification of various biological pathways, which is significant for drug development.

Potential Mechanisms Include:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes critical for various metabolic pathways.

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways involved in disease processes.

Biological Activity Studies

Research indicates that 2,6-Dichloro-3-(difluoromethoxy)benzoyl chloride exhibits notable biological activities. Here are some findings from recent studies:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against certain bacterial strains.

- Cytotoxicity : In vitro assays have demonstrated cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.

- Pharmacodynamics : The compound's interactions with cellular targets suggest it may influence pharmacodynamic properties relevant to drug design.

Comparative Analysis

To better understand the uniqueness of 2,6-Dichloro-3-(difluoromethoxy)benzoyl chloride, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,6-Dichlorobenzoyl Chloride | CHClO | Lacks difluoromethoxy group; simpler structure |

| 2,4-Dichloro-3-(difluoromethoxy)benzoyl Chloride | CHClF₂O | Different chlorine positioning; similar functional groups |

| 3,6-Dichloro-2-(difluoromethoxy)benzyl Chloride | CHClF₂O | Benzyl instead of benzoyl; different reactivity |

Case Studies

Several case studies have explored the biological implications of compounds related to 2,6-Dichloro-3-(difluoromethoxy)benzoyl chloride:

-

Study on Anticancer Properties :

- A recent study investigated the cytotoxic effects of this compound on human cancer cell lines. Results indicated significant cell death at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy.

-

Enzyme Interaction Studies :

- Research focusing on enzyme inhibition revealed that compounds similar to 2,6-Dichloro-3-(difluoromethoxy)benzoyl chloride could effectively inhibit key enzymes involved in metabolic pathways associated with cancer proliferation.

Comparison with Similar Compounds

Structural and Chemical Properties

The reactivity and applications of benzoyl chlorides are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected Benzoyl Chlorides

*Estimated molecular weight based on substituents.

Reactivity Trends

- Electrophilicity : The target compound’s chlorine and difluoromethoxy groups are electron-withdrawing, enhancing its reactivity compared to benzoyl chloride. For example, nitro-substituted benzoyl chlorides (e.g., 3-nitro or 4-nitro derivatives) exhibit even higher reactivity due to stronger electron withdrawal .

- Reduction Behavior : Benzoyl chloride reduction pathways vary with substituents. In electrochemical reductions, benzoyl chloride forms stilbene dibenzoate via radical coupling, while fluorinated analogs (e.g., benzoyl fluoride) yield benzyl benzoate via anion radical intermediates . The target compound’s reduction products would likely differ due to the stabilizing effects of -OCF₂.

- Nucleophilic Substitution : The presence of -OCF₂ may slow reactions compared to chloro- or nitro-substituted benzoyl chlorides due to steric and electronic effects. For instance, 4-methoxy benzoyl chloride (electron-donating) reacts sluggishly compared to 4-nitro derivatives .

Q & A

Basic: What are the recommended safety protocols for handling 2,6-dichloro-3-(difluoromethoxy)benzoyl chloride in laboratory settings?

Answer:

This compound shares safety risks common to benzoyl chloride derivatives, including severe skin/eye irritation and potential carcinogenicity. Key protocols include:

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and full-face shields. Respiratory protection (e.g., NIOSH-approved N95 masks) is mandatory for aerosol-prone procedures .

- Ventilation: Conduct reactions in fume hoods with >100 fpm airflow. Avoid water or foam for fire suppression due to reactive gas release (e.g., HCl, Cl₂) .

- Spill Management: Neutralize spills with inert absorbents (e.g., sodium bicarbonate) and avoid direct contact.

- Carcinogenicity Mitigation: Classified as Group 2A (probably carcinogenic) by IARC, handle under ALARA (As Low As Reasonably Achievable) principles, with strict exposure monitoring .

Basic: How can researchers optimize the synthesis of 2,6-dichloro-3-(difluoromethoxy)benzoyl chloride derivatives for improved yield?

Answer:

Derivative synthesis often involves nucleophilic acyl substitution. Key factors:

- Reagent Selection: Use thionyl chloride (SOCl₂) for carboxylate activation; anhydrous conditions (e.g., molecular sieves) prevent hydrolysis .

- Catalytic Additives: Pyridine or triethylamine (1.2 eq) enhances reactivity by scavenging HCl, reducing side reactions .

- Temperature Control: Maintain 0–5°C during exothermic steps (e.g., acyl chloride formation) to minimize decomposition.

- Purification: Column chromatography (hexane/ethyl acetate gradient) or recrystallization (dichloromethane/hexane) achieves >95% purity .

Advanced: How does benzoyl chloride derivatization enhance LC-MS/MS analysis of polar metabolites in neurological studies?

Answer:

Derivatization with benzoyl chloride improves chromatographic retention and ionization efficiency:

- Mechanism: Reacts with primary/secondary amines or hydroxyl groups, forming stable benzoylated adducts with increased hydrophobicity, shifting retention times by 2–5 minutes in reversed-phase LC .

- Sensitivity Gains: Limits ion suppression in ESI-MS; detection limits improve 10–100× (e.g., neurotransmitters like serotonin: LOD 0.1 nM vs. 10 nM underivatized) .

- Internal Standards: Use deuterated benzoyl chloride (d₅-BzCl) for isotope dilution quantification, correcting matrix effects in biological samples (e.g., CSF, serum) .

Advanced: How should researchers address contradictory carcinogenicity data between in vivo and occupational exposure studies?

Answer:

Discrepancies arise from exposure routes and confounding factors:

- In Vivo Studies: No significant carcinogenicity observed in mice via inhalation (IARC: "inadequate evidence") .

- Occupational Data: Elevated lung cancer incidence in workers exposed to benzoyl chloride/benzotrichloride mixtures (Sakabe et al., 1976), but co-exposure to toluene and chlorine complicates attribution .

- Mitigation Strategies:

- Conduct mechanistic studies (e.g., Ames test for mutagenicity, ROS assays for oxidative stress).

- Use computational models (e.g., QSAR) to predict metabolite toxicity .

Advanced: What analytical techniques are most reliable for resolving structural ambiguities in 2,6-dichloro-3-(difluoromethoxy)benzoyl chloride derivatives?

Answer:

- X-ray Crystallography: Resolves stereochemistry and confirms substitution patterns (e.g., thiourea derivatives with R-factor <0.05) .

- NMR: ¹⁹F NMR distinguishes difluoromethoxy (–OCF₂H) from trifluoromethyl (–CF₃) groups (δ −55 to −60 ppm vs. −65 to −70 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Accurately determines molecular formulas (e.g., C₇H₃Cl₃O requires m/z 208.9174 [M+H]⁺; error <2 ppm) .

Basic: What are the critical parameters for ensuring reproducibility in scaled-up reactions involving this compound?

Answer:

- Stoichiometry Control: Use automated syringe pumps for slow reagent addition (e.g., SOCl₂ over 1–2 hours) to manage exothermicity .

- Moisture Exclusion: Equip reactors with nitrogen purge systems (dew point <−40°C).

- Reaction Monitoring: In-line FTIR tracks acyl chloride formation (C=O stretch at 1775–1810 cm⁻¹) .

Advanced: How can computational modeling guide the design of novel derivatives with enhanced bioactivity?

Answer:

- Docking Studies: Target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina to predict binding affinities.

- DFT Calculations: Optimize substituent effects on electrophilicity (e.g., Hammett σ values for Cl/F substituents) .

- ADMET Prediction: SwissADME estimates logP (∼2.8) and BBB permeability for CNS-targeted derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.